Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H18FNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 4-methylenepiperidine-1-carboxylate as a starting material, which is then fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, potentially leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
- Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- Tert-butyl 4-methylenepiperidine-1-carboxylate
- Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate .
Uniqueness: Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMOJENFEWBNDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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